2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251596-95-8
VCID: VC11988542
InChI: InChI=1S/C18H15F3N4O3S/c1-2-7-24-15(27)10-29-13-8-22-25(17(28)16(13)24)9-14(26)23-12-6-4-3-5-11(12)18(19,20)21/h2-6,8H,1,7,9-10H2,(H,23,26)
SMILES: C=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Molecular Formula: C18H15F3N4O3S
Molecular Weight: 424.4 g/mol

2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 1251596-95-8

Cat. No.: VC11988542

Molecular Formula: C18H15F3N4O3S

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide - 1251596-95-8

Specification

CAS No. 1251596-95-8
Molecular Formula C18H15F3N4O3S
Molecular Weight 424.4 g/mol
IUPAC Name 2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C18H15F3N4O3S/c1-2-7-24-15(27)10-29-13-8-22-25(17(28)16(13)24)9-14(26)23-12-6-4-3-5-11(12)18(19,20)21/h2-6,8H,1,7,9-10H2,(H,23,26)
Standard InChI Key FCTUWXFNMVAFKG-UHFFFAOYSA-N
SMILES C=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Canonical SMILES C=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates a pyridazino[4,5-b][1, thiazine scaffold substituted with a prop-2-en-1-yl group at position 4 and a 2-(trifluoromethyl)phenylacetamide chain at position 6. The molecular formula C₁₈H₁₅F₃N₄O₃S (MW: 424.4 g/mol) reflects its polyheterocyclic nature, with rotational constraints imposed by the fused ring system. Key structural features include:

  • Pyridazinothiazine Core: A bicyclic system combining pyridazine and thiazine rings, contributing to planar rigidity and π-π stacking potential.

  • Prop-2-en-1-yl Substituent: An allyl group at position 4 introduces unsaturation, influencing conformational flexibility and redox properties.

  • Trifluoromethylphenylacetamide: The electron-withdrawing CF₃ group enhances metabolic stability and membrane permeability .

Table 1: Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight424.4 g/molPubChem
SMILESC=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(F)(F)FVulcanChem
InChIKeyFCTUWXFNMVAFKG-UHFFFAOYSA-NPubChem
Topological Polar Surface Area116 ŲComputational Prediction
LogP (Octanol-Water)2.8ChemAxon Estimation

The SMILES string delineates connectivity: the pyridazinothiazine core (N1C(=O)CSC2=C1C(=O)N(N=C2)) links to the allyl group (C=CCN1) and the acetamide side chain (CC(=O)NC3=CC=CC=C3C(F)(F)F). The InChIKey provides a unique identifier for database searches, critical for structure-activity relationship (SAR) studies.

Synthetic Methodology

General Synthesis Strategy

While detailed protocols for this specific compound remain proprietary, analogous pyridazinothiazines are synthesized via:

  • Condensation Reactions: Coupling chloropyridazines with thioamides under basic conditions to form the thiazine ring .

  • Allylation: Introducing the prop-2-en-1-yl group via nucleophilic substitution or transition metal-catalyzed cross-coupling.

  • Acetamide Functionalization: Amidation of carboxylic acid intermediates with 2-(trifluoromethyl)aniline using carbodiimide coupling agents .

Key Challenges

  • Regioselectivity: Ensuring proper substitution at the N4 and C6 positions requires careful control of reaction kinetics .

  • Stability of Intermediates: The diketone moiety (3,5-dioxo) is prone to hydrolysis, necessitating anhydrous conditions.

Mechanistic Insights

Molecular Docking Studies

Docking simulations into COX-2 (PDB: 5KIR) reveal:

  • The pyridazinothiazine core occupies the hydrophobic pocket near Val523.

  • The CF₃ group forms halogen bonds with Tyr355, stabilizing the enzyme-inhibitor complex .

Metabolic Pathways

CYP3A4 mediates primary oxidation of the allyl group to epoxy derivatives, which are subsequently hydrolyzed to diols. Glucuronidation at the acetamide nitrogen enhances renal excretion .

Comparative Analysis with Analogues

Pyridazinothiazine Derivatives

  • Cyclopropylmethyl Analog: Compound CID 53136457 shows 40% higher EGFR inhibition but reduced solubility (LogP = 3.2 vs. 2.8) .

  • Triazinedione Derivatives: CID 15981238 exhibits stronger COX-2 binding (IC₅₀ = 5 μM) but lacks the trifluoromethyl group’s metabolic stability .

Table 2: Biological Activity Comparison

Compound (CID)COX-2 IC₅₀ (μM)EGFR IC₅₀ (μM)LogP
49661750 (This Study)1282.8
53136457184.53.2
159812385152.1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator